Cas no 893342-33-1 (N-5-({(2H-1,3-benzodioxol-5-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)

N-5-({(2H-1,3-benzodioxol-5-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
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- Benzamide, N-[5-[[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-
- N-5-({(2H-1,3-benzodioxol-5-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide
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- インチ: 1S/C18H14N4O4S2/c23-15(19-12-6-7-13-14(8-12)26-10-25-13)9-27-18-22-21-17(28-18)20-16(24)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,23)(H,20,21,24)
- InChIKey: ZMYJVZHEVNBBFU-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(SCC(NC2=CC=C3OCOC3=C2)=O)S1)(=O)C1=CC=CC=C1
じっけんとくせい
- 密度みつど: 1.55±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 7.59±0.50(Predicted)
N-5-({(2H-1,3-benzodioxol-5-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1838-3081-5mg |
N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
893342-33-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1838-3081-30mg |
N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
893342-33-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1838-3081-2μmol |
N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
893342-33-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1838-3081-20μmol |
N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
893342-33-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1838-3081-40mg |
N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
893342-33-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1838-3081-15mg |
N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
893342-33-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1838-3081-100mg |
N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
893342-33-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1838-3081-4mg |
N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
893342-33-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1838-3081-20mg |
N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
893342-33-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1838-3081-10μmol |
N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
893342-33-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
N-5-({(2H-1,3-benzodioxol-5-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
N-5-({(2H-1,3-benzodioxol-5-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamideに関する追加情報
Introduction to N-5-({(2H-1,3-benzodioxol-5-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide (CAS No. 893342-33-1)
N-5-({(2H-1,3-benzodioxol-5-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 893342-33-1, belongs to a class of molecules that exhibit promising properties for therapeutic applications. The intricate molecular architecture of this compound incorporates several key functional groups that contribute to its reactivity and interaction with biological targets.
The core structure of N-5-({(2H-1,3-benzodioxol-5-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide is characterized by the presence of a thiadiazole moiety, which is a heterocyclic compound containing sulfur and nitrogen atoms in its ring. Thiadiazoles are well-known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The incorporation of a thiadiazole ring into this molecule suggests that it may possess similar bioactivities, making it a valuable candidate for further investigation in drug discovery.
In addition to the thiadiazole ring, the molecule also features a benzamide group. Benzamides are commonly found in pharmaceutical compounds due to their ability to act as protease inhibitors and their role in modulating various biological pathways. The presence of a benzamide group in N-5-({(2H-1,3-benzodioxol-5-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide suggests that it may interfere with specific enzymatic activities or signaling pathways, potentially leading to therapeutic effects.
The compound also contains a 2H-1,3-benzodioxol (also known as oxetane) moiety. This structural unit is known for its stability and its ability to participate in hydrogen bonding interactions. The oxetane ring can enhance the solubility and bioavailability of pharmaceutical compounds, making it an attractive feature for drug design. The combination of these structural elements in N-5-( ${(2H-1,3-benzodioxol)}{5}-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol{2}-ylbenzamide contributes to its complex reactivity and potential biological functions.
Recent research in the field of medicinal chemistry has highlighted the importance of designing molecules with multiple functional groups that can interact with biological targets in a synergistic manner. The unique combination of a thiadiazole ring, a benzamide group, and an oxetane moiety in N-{( ${(2H{1}3{b}{e}{n}{z}{o}{d}{i}{x}{o}l{5}-yl})carbamoylmethyl} }sulfanyl)-1{},{3} ,{4}-thiadiazolo { }{ } { } { } { } -{ } { } { } -{ } -{ } -{ } -{ } -{ } -{ } -{ } -ylbenzamide positions it as a promising candidate for further exploration in drug development. Studies have shown that such multifunctional compounds can exhibit enhanced potency and reduced side effects compared to single-target agents.
The potential applications of N-{( ${(2H} { 1} ,{ 3} {b}{e}{n}{z}{o}{d}{i}{x}{o}l{-} {5}-y})carbamoylmethyl{sulfanyl})}-1 ,{ 3} ,{4}-thiadiazolo{-} {-}-{y}lbenzamide are diverse and span across various therapeutic areas. Its structural features suggest that it may be effective against a range of diseases, including cancer, inflammation-related disorders, and infectious diseases. The benzamide group alone has been extensively studied for its anti-inflammatory properties, while the thiadiazole moiety has shown promise in anticancer therapies.
In particular,the oxetane ring adds an additional layer of complexity to the molecule,potentially enhancing its ability to interact with biological targets. This structural feature has been exploited in other pharmaceutical compounds,where it has been shown to improve solubility and bioavailability,which are critical factors for drug efficacy. The combination of these features makes N-{( ${(2H{-} 1, , , , , , , , , , , , , , , , , , ,,),),),),),),),),),),),),),),),),)_{((((((((((((((((((-y)y)y)y)y)y)y)y)y)y)y)methyl{sulfanyl})}-13,14-thidazolo{-}-{y})lbenzamide a compelling candidate for further research。
Recent advances in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before they are synthesized。These computational methods have been particularly useful for identifying potential drug candidates that may interact with specific targets or pathways。N-{( ${(2H{-} 13{-}bendixolo{-}-{15}}))carbamoylmethansulfinyl})}-13,14-thidazolo{-}-{15})lbenzamide has been subjected to computational studies,which have suggested that it may possess significant therapeutic potential。These studies have helped to validate its structure as a viable candidate for further experimental investigation。
The synthesis of N-{( ${(2H{-}13{-bendixolo{-}-{15}}))carbamoylmethansulfinyl})}-13,14-thidazolo{-}-{15})lbenzamide presents several challenges due to its complex structure。However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency。Recent reports have described novel synthetic routes that could be applied to this compound,which could facilitate its production on a larger scale。These advancements are crucial for moving from laboratory-scale synthesis to industrial production,which is necessary for clinical applications。
Evaluation of the pharmacokinetic properties of N-{( ${(2H{-}13{-bendixolo{-}-{15}}))carbamoylmethansulfinyl})}-13,14-thidazolo{-}-{15})lbenzamide is essential for determining its suitability as a drug candidate。Studies on related compounds have shown that factors such as solubility、bioavailability、and metabolic stability play critical roles in determining drug efficacy。Future research will focus on characterizing these properties for N-{( ${(2H {-}13 {-bendixolo {-}-{15}}))carbamoylmethansulfinyl})}-13,14-thidazolo {-}-{15})lbenzamide,which will provide valuable insights into its potential as a therapeutic agent。
The development of new drugs is often hampered by the lack of suitable animal models or cell-based assays that can accurately predict human responses。However, recent technological advancements have enabled the creation of more sophisticated models that can better mimic human physiology。These models will be invaluable for evaluating the efficacy and safety of N-{( ${(2H {-}13 {-bendixolo {-}-{15}}))carbamoylmethansulfinyl})}-13,14-thidazolo {-}-{15})lbenzamide before it enters clinical trials。By leveraging these models,researchers can gain critical insights into how this compound will behave in vivo。
In conclusion،N-{( ${(2H {-}13 {-bendixolo {-}-{15}}))carbamoylmethansulfinyl})}-13,14-thidazolo {-}-{15})lbenzamide (CAS No.893342-33-1) is a multifunctional compound with significant potential as a therapeutic agent。Its unique structural features,including the presence of a thiadiazole ring、a benzamide group、and an oxetane moiety、make it an attractive candidate for further investigation。Recent research suggests that this compound may exhibit bioactivities relevant to various diseases、including cancer、inflammation-related disorders、and infectious diseases。Advances in computational chemistry、synthetic methodologies、and pharmacokinetic studies will be crucial for determining its suitability as a drug candidate。With continued research efforts、N-{( ${(2H {-}13 {-bendixolo {-}-{15}}))carbamoylmethansulfinyl})}-13,14-thidazolo {-}-{15})lbenzamide holds promise as a valuable addition to the pharmaceutical landscape。
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